molecular formula C5H8BNO3 B13484192 [5-(aminomethyl)furan-2-yl]boronic acid

[5-(aminomethyl)furan-2-yl]boronic acid

Cat. No.: B13484192
M. Wt: 140.94 g/mol
InChI Key: TYDMLQCIJISNAB-UHFFFAOYSA-N
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Description

[5-(aminomethyl)furan-2-yl]boronic acid: is an organoboron compound that features a furan ring substituted with an aminomethyl group and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(aminomethyl)furan-2-yl]boronic acid typically involves the functionalization of a furan ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a halogenated furan derivative with an aminomethylboronic acid under palladium catalysis . The reaction conditions often include the use of a base such as sodium carbonate in a solvent mixture of water and an organic solvent like acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[5-(aminomethyl)furan-2-yl]boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [5-(aminomethyl)furan-2-yl]boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki–Miyaura coupling, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired carbon-carbon bond . The aminomethyl group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the aminomethyl and boronic acid groups in [5-(aminomethyl)furan-2-yl]boronic acid makes it unique compared to other furan derivatives. This dual functionality allows for a wider range of chemical reactions and applications, particularly in the synthesis of complex molecules and materials.

Properties

IUPAC Name

[5-(aminomethyl)furan-2-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BNO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2,8-9H,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDMLQCIJISNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)CN)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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